molecular formula C20H35NO3 B163808 N-linoleoylglycine CAS No. 2764-03-6

N-linoleoylglycine

Cat. No. B163808
CAS RN: 2764-03-6
M. Wt: 337.5 g/mol
InChI Key: YCRHZEHWEYAHCO-HZJYTTRNSA-N
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Description

N-linoleoylglycine is a N-acyl-amino acid . It is a conjugate acid of a N-linoleoylglycine (1-) . The molecular formula is C20H35NO3 .


Synthesis Analysis

The synthesis of N-linoleoylglycine involves the chemical synthesis and subsequent characterization of specific members of the fatty acid amide family . The synthetically prepared fatty acid amides and those obtained commercially are used as standards for the characterization and quantification of the fatty acid amides produced by biological systems .


Molecular Structure Analysis

The molecular structure of N-linoleoylglycine includes a long chain of carbon atoms with a carboxyl group at one end and an amine group at the other . The InChI string representation of the molecule is InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19 (22)21-18-20 (23)24/h6-7,9-10H,2-5,8,11-18H2,1H3, (H,21,22) (H,23,24)/b7-6-,10-9- .


Chemical Reactions Analysis

N-linoleoylglycine is involved in various biological reactions. It has been found to have anti-inflammatory activities, reducing leukocyte migration in a mouse peritonitis model .


Physical And Chemical Properties Analysis

The molecular weight of N-linoleoylglycine is 337.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has two hydrogen bond donors .

Scientific Research Applications

Anti-Inflammatory Activities

N-linoleoylglycine has been studied for its potential as an anti-inflammatory agent. In vivo models, like the mouse peritonitis assay, showed that N-linoleoylglycine can reduce leukocyte migration at low doses. This suggests its effectiveness in promoting the resolution of chronic inflammation (Burstein et al., 2012).

Modulation of Calcium Influx and Nitric Oxide Production

N-linoleoylglycine has been implicated in the modulation of calcium influx and nitric oxide production in sensory neurons. This points towards its potential role in sensory neuron regulation and possibly in pain perception (Rimmerman et al., 2008).

Activation of Lipid Receptor GPR132

This compound has been identified as an activator of the G-protein-coupled receptor GPR132. This receptor is involved in various physiological processes, and the activation by N-linoleoylglycine suggests a role in lipid signaling pathways (Foster et al., 2019).

Role in Skin and Lung Function

N-linoleoylglycine might play a role in the function of skin and lung, possibly relating to barrier function or immune response, as indicated by its presence and regulation in these tissues (Waluk et al., 2010).

Implications in Metabolic Diseases

Studies have also explored the role of N-linoleoylglycine and related compounds in metabolic diseases, including diabetes. This research could provide insights into its potential as a biomarker or therapeutic target (Xiang et al., 2023).

Safety And Hazards

N-linoleoylglycine should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

N-linoleoylglycine and other N-linked amino acid-linoleic acid conjugates have potential as anti-inflammatory agents . They could provide suitable templates in a drug discovery program leading to novel agents for promoting the resolution of chronic inflammation . A recent study also identified N-palmitoylglycine and N-linoleoylglycine as G2A-activators .

properties

IUPAC Name

2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRHZEHWEYAHCO-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334847
Record name N-Linoleoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-linoleoylglycine

CAS RN

2764-03-6
Record name N-Linoleoyl glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2764-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine linoleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Linoleoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S Burstein, C McQuain, R Salmonsen… - Bioorganic & medicinal …, 2012 - Elsevier
… The parent molecule, N-linoleoylglycine was tested in an in vivo model, the mouse peritonitis assay where it showed activity in reducing leukocyte migration at doses as low as 0.3 mg/…
Number of citations: 20 www.sciencedirect.com
JR Foster, S Ueno, MX Chen, J Harvey… - Pharmacology …, 2019 - Wiley Online Library
… N-linoleoylglycine and 9-HODE also activate rat and mouse GPR132, despite limited sequence conservation to human. We describe pharmacological tools for GPR132, identified …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
RL Anderson, DJ Merkler - Journal of biology and nature, 2017 - ncbi.nlm.nih.gov
… , N-oleoylglycine, N-stearoylglycine, and N-linoleoylglycine from Drosophila melanogaster [4,5]. The … N-Linoleoylglycine is reported to exhibit anti-inflammatory activity using the mouse …
Number of citations: 11 www.ncbi.nlm.nih.gov
KJ Li, EC Borresen, NN Jenkins-Puccetti… - Frontiers in …, 2018 - frontiersin.org
… Further, N-linoleoylglycine, an endogenous compound increased following navy bean consumption, promotes the synthesis of anti-inflammatory eicosanoids, such as 15-deoxy-Δ 13,14 …
Number of citations: 27 www.frontiersin.org
KA Jeffries, DR Dempsey, AL Behari, RL Anderson… - FEBS letters, 2014 - Elsevier
… N-Oleoylglycine, N-palmitoylglycine, N-linoleoylglycine, N-arachidonoylglycine-d 8 , N-… [8] reported the quantification of N-linoleoylglycine in D. melanogaster third instar larvae to …
Number of citations: 38 www.sciencedirect.com
KJ Li - 2018 - search.proquest.com
… associated with metabolic diseases (palmitate and arachidonate) and increased the relative abundance of endogenous anti-inflammatory lipids (endocannabinoids, N-linoleoylglycine, …
Number of citations: 2 search.proquest.com
SH Burstein - Bioorganic & medicinal chemistry, 2014 - Elsevier
The cannabinoid acids are a structurally heterogeneous group of compounds some of which are endogenous molecules and others that are metabolites of phytocannabinoids. The …
Number of citations: 31 www.sciencedirect.com
J Huang, AM Mondul, SJ Weinstein, ED Karoly… - Oncotarget, 2017 - ncbi.nlm.nih.gov
Two recent investigations found serum lipid and energy metabolites related to aggressive prostate cancer up to 20 years prior to diagnosis. To elucidate whether those metabolomic …
Number of citations: 34 www.ncbi.nlm.nih.gov
ML Wolfson, F Correa, E Leishman, C Vercelli… - Molecular and cellular …, 2015 - Elsevier
Genital tract infections are a common complication of human pregnancy that can result in miscarriage. We have previously shown that a lipopolysaccharide (LPS) induces embryonic …
Number of citations: 32 www.sciencedirect.com
J Wu, C Zhu, L Yang, Z Wang, L Wang… - Journal of agricultural …, 2017 - ACS Publications
N-Acyl amino acids (NAAAs) are conjugate products of fatty acids and amino acids, which are available in animal-derived food. We compared the effects of N-arachidonoylglycine (…
Number of citations: 14 pubs.acs.org

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